3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
概要
説明
“3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H10N2O4 . It is a brown solid powder and is mainly used in pharmaceutical synthesis intermediates and cosmetics .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . The average mass of the molecule is 234.208 Da and the monoisotopic mass is 234.064056 Da .Physical and Chemical Properties Analysis
The compound has a melting point of 293 °C and a predicted boiling point of 390.5±52.0 °C . It has a density of 1.39 and is slightly soluble in DMSO (when heated) and Methanol . The compound is a white to yellow powder or crystal .科学的研究の応用
Synthesis and Biological Activity : This compound has been used as a starting material for the synthesis of various derivatives with biological activity. For instance, a study by Cai et al. (2019) described the synthesis of a derivative that acted as an effective inhibitor of lung cancer cell proliferation (Cai et al., 2019).
Anticancer Activity : Another study by Wang et al. (2021) synthesized a series of substituted quinazoline derivatives from 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. These compounds showed remarkable inhibitory activity against MCF-7 breast cancer cell lines, indicating potential in cancer treatment (Wang et al., 2021).
Improved Synthesis of Anticancer Drugs : Cai et al. (2015) improved the synthetic procedure of the anticancer drug poziotinib using 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate as a starting material. This study highlights its role in facilitating the production of important pharmaceuticals (Cai et al., 2015).
Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored derivatives of this compound as novel tubulin-polymerization inhibitors targeting the colchicine site. These compounds showed significant potential in disrupting microtubule formation, a crucial aspect in cancer therapy (Wang et al., 2014).
Analgesic and Anti-inflammatory Activities : A study by Maggio et al. (2001) synthesized derivatives for their analgesic and anti-inflammatory activities. These compounds exhibited appreciable anti-inflammatory activity and low ulcerogenic index (Maggio et al., 2001).
Application in Fluorescent Labeling : Hirano et al. (2004) identified 6-Methoxy-4-quinolone as a novel fluorophore derived from this compound, demonstrating strong fluorescence in a wide pH range, useful for biomedical analysis (Hirano et al., 2004).
Antitumor Lead and Vascular Disruption : Cui et al. (2017) identified a derivative as a promising anticancer lead, which inhibited tumor growth significantly in mice and disrupted tumor vasculature (Cui et al., 2017).
Anticonvulsant Evaluation : El-Azab et al. (2011) evaluated quinazoline derivatives for their anticonvulsant activity, comparing them with standard drugs like methaqualone and sodium valproate (El-Azab et al., 2011).
作用機序
Target of Action
The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.
Mode of Action
This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.
Biochemical Pathways
The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.
Result of Action
The inhibition of VEGFR-2 and HDAC by this compound can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621628 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-53-0 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。